

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile

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Compound of Interest

Compound Name: 4-Chloro-3,5-dinitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3,5-dinitrobenzonitrile**, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physicochemical properties, synthesis, applications, and safety information. Special emphasis is placed on its role in the synthesis of the anti-allergic drug Lodoxamide, including a detailed look at the drug's mechanism of action.

Chemical Identity and Structure

4-Chloro-3,5-dinitrobenzonitrile is a substituted aromatic compound with the CAS number 1930-72-9.^[1] Its structure features a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile group.

Molecular Structure:

Figure 1: Chemical structure of **4-Chloro-3,5-dinitrobenzonitrile**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Chloro-3,5-dinitrobenzonitrile** is presented below. This data is essential for its characterization, handling, and use in synthetic applications.

Property	Value	Reference
CAS Number	1930-72-9	[1]
Molecular Formula	C ₇ H ₂ CIN ₃ O ₄	[2]
Molecular Weight	227.56 g/mol	[2]
Appearance	Powder	
Melting Point	140.5-141 °C	
Solubility	Insoluble in water	[1]
¹³ C NMR	Spectra available, specific shifts not detailed in search results.	[3]
IR Spectroscopy	Spectra available, specific peaks not detailed in search results.	[3]
Mass Spectrometry	GC-MS data available, molecular ion peak at m/z 227.	[3]

Synthesis

4-Chloro-3,5-dinitrobenzonitrile can be synthesized from 4-chloro-3,5-dinitrobenzamide through a dehydration reaction.[\[2\]](#) While a detailed experimental protocol for this specific conversion was not found in the search results, a general procedure for the dehydration of a primary amide to a nitrile often involves heating with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).

General Experimental Protocol for Amide Dehydration:

- **Reaction Setup:** A solution or suspension of the primary amide (4-chloro-3,5-dinitrobenzamide) in an inert solvent (e.g., a high-boiling point ether or a chlorinated solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Addition of Dehydrating Agent:** The dehydrating agent (e.g., phosphorus pentoxide) is added portion-wise to the stirred mixture. The reaction is often exothermic and may require cooling.

- Reaction Conditions: The reaction mixture is typically heated to reflux for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched, often by carefully pouring it onto ice. The product is then extracted with a suitable organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Lodoxamide

A significant application of **4-Chloro-3,5-dinitrobenzonitrile** is its use as a key reagent in the synthesis of Lodoxamide, an anti-allergic drug.^[1] Lodoxamide functions as a mast cell stabilizer and is effective in the treatment of allergic conjunctivitis by decreasing vascular permeability.^[1]

The synthesis of Lodoxamide from **4-Chloro-3,5-dinitrobenzonitrile** involves a multi-step process, which is a critical workflow for medicinal chemists and drug development professionals.



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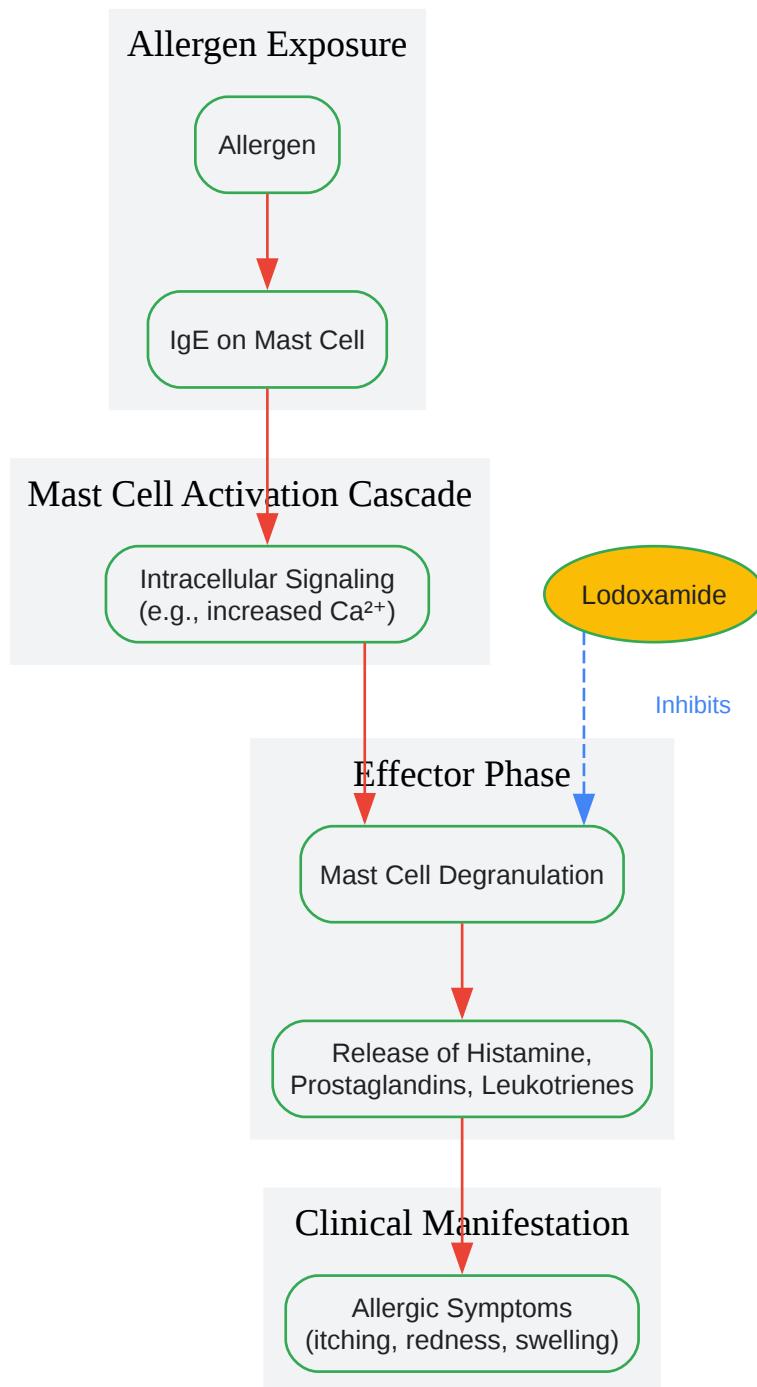
Figure 2: A simplified workflow for the synthesis of Lodoxamide.

Mechanism of Action of Lodoxamide: A Signaling Pathway Perspective

Lodoxamide exerts its therapeutic effect by stabilizing mast cells, thereby preventing the release of inflammatory mediators that cause allergic symptoms.^[4] It also inhibits the

chemotaxis of eosinophils, another key cell type in allergic reactions.^[4] The underlying signaling pathway involves the modulation of cellular processes that lead to degranulation.

When an allergen binds to IgE antibodies on the surface of a mast cell, it triggers a signaling cascade that results in the release of histamine and other inflammatory mediators. Lodoxamide intervenes in this process.



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Figure 3: The signaling pathway of mast cell activation and the inhibitory action of Lodoxamide.

Safety and Handling

4-Chloro-3,5-dinitrobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions. The GHS hazard classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[3]

GHS Hazard Statements:

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Precautionary Measures:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If swallowed, inhaled, or if skin irritation occurs, seek medical advice.

Conclusion

4-Chloro-3,5-dinitrobenzonitrile is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-allergic drug Lodoxamide. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers and drug development professionals. Further investigation into its spectroscopic characteristics and the development of detailed, optimized synthesis protocols will continue to be of interest to the scientific community.

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